molecular formula C20H27N7O B12245347 6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine

6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine

Cat. No.: B12245347
M. Wt: 381.5 g/mol
InChI Key: LRDUQAAXHUYJBU-UHFFFAOYSA-N
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Description

6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a triazolopyrimidine moiety, which is known for its significant biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine can be achieved through a series of chemical reactions involving the formation of the triazolopyrimidine ring and subsequent functionalization. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a catalyst-free and additive-free reaction . This method is eco-friendly and results in high yields of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of molecular sieves and dry toluene has been shown to enhance yields and reduce reaction times . Additionally, continuous flow reactors can be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodobenzene diacetate for oxidation and sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to act as an inhibitor of various enzymes and receptors, including JAK1 and JAK2 . This inhibition can lead to the modulation of signaling pathways involved in cell proliferation, inflammation, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-4-ethyl-3-methylpyridazine is unique due to its specific structure, which combines the triazolopyrimidine moiety with a piperidine ring and a pyridazine core

Properties

Molecular Formula

C20H27N7O

Molecular Weight

381.5 g/mol

IUPAC Name

7-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C20H27N7O/c1-5-17-10-18(25-24-15(17)4)28-11-16-6-8-26(9-7-16)19-13(2)14(3)23-20-21-12-22-27(19)20/h10,12,16H,5-9,11H2,1-4H3

InChI Key

LRDUQAAXHUYJBU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=C(C(=NC4=NC=NN34)C)C

Origin of Product

United States

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